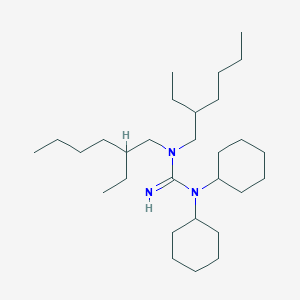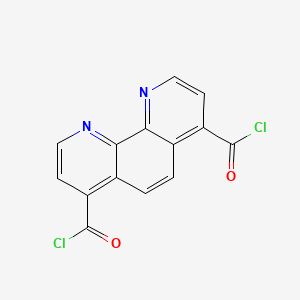![molecular formula C16H27P B14284712 Phosphine, methyl[2,4,6-tris(1-methylethyl)phenyl]- CAS No. 158748-69-7](/img/structure/B14284712.png)
Phosphine, methyl[2,4,6-tris(1-methylethyl)phenyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphine, methyl[2,4,6-tris(1-methylethyl)phenyl]- is a tertiary phosphine compound characterized by the presence of a phosphine group attached to a methyl group and a phenyl ring substituted with three isopropyl groups. This compound is known for its applications in various chemical reactions, particularly in catalysis and organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of phosphine, methyl[2,4,6-tris(1-methylethyl)phenyl]- typically involves the reaction of chlorophosphines with Grignard reagents. For instance, the interaction of chlorophosphines with organomagnesium reagents can yield the desired phosphine compound . The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent oxidation and moisture interference.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions
Phosphine, methyl[2,4,6-tris(1-methylethyl)phenyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Substitution: It can participate in nucleophilic substitution reactions, where the phosphine group acts as a nucleophile.
Coordination: The compound can coordinate with transition metals to form complexes used in catalysis.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure the stability of the compound.
Major Products
The major products formed from these reactions include phosphine oxides, substituted phosphines, and metal-phosphine complexes. These products are valuable intermediates in various chemical processes and applications.
Applications De Recherche Scientifique
Phosphine, methyl[2,4,6-tris(1-methylethyl)phenyl]- has several scientific research applications:
Biology: The compound’s derivatives are explored for their potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to investigate its potential use in drug development and as a therapeutic agent.
Industry: It is employed in the synthesis of fine chemicals, polymers, and materials with specific properties.
Mécanisme D'action
The mechanism of action of phosphine, methyl[2,4,6-tris(1-methylethyl)phenyl]- involves its ability to act as a nucleophile and coordinate with metal centers. The phosphine group donates electron density to the metal, stabilizing the metal center and facilitating various catalytic processes. This coordination can activate substrates and promote the formation of new chemical bonds.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Dicyclohexyl(2,4,6-triisopropylphenyl)phosphine
- tert-ButylBrettPhos
- Methylenebis[(2,4,6-triisopropylphenyl)phosphine]
Uniqueness
Phosphine, methyl[2,4,6-tris(1-methylethyl)phenyl]- is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct steric and electronic properties. These properties influence its reactivity and coordination behavior, making it a valuable ligand in catalysis and a versatile reagent in organic synthesis.
Propriétés
Numéro CAS |
158748-69-7 |
|---|---|
Formule moléculaire |
C16H27P |
Poids moléculaire |
250.36 g/mol |
Nom IUPAC |
methyl-[2,4,6-tri(propan-2-yl)phenyl]phosphane |
InChI |
InChI=1S/C16H27P/c1-10(2)13-8-14(11(3)4)16(17-7)15(9-13)12(5)6/h8-12,17H,1-7H3 |
Clé InChI |
ZCHULNFSBXALBE-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=CC(=C(C(=C1)C(C)C)PC)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![N,N,N-Trimethyl-2-[(pent-2-enoyl)oxy]ethan-1-aminium](/img/structure/B14284667.png)



![N,N-Dimethyl-N-[(4-methylphenyl)methyl]anilinium chloride](/img/structure/B14284678.png)
![1-Phenyl-3-[(1-phenylcyclopropyl)amino]propan-1-one](/img/structure/B14284688.png)

![4-[Methyl(octadecyl)amino]benzaldehyde](/img/structure/B14284700.png)
![6-[2-(2-Hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]-2,3-dihydrophthalazine-1,4-dione](/img/structure/B14284702.png)
